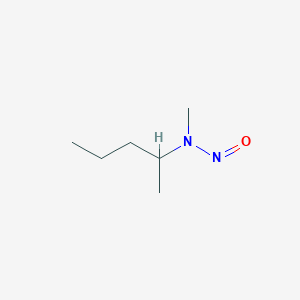

N-Methyl-N-nitroso-2-pentanamine

Description

Properties

CAS No. |

130985-76-1 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N-methyl-N-pentan-2-ylnitrous amide |

InChI |

InChI=1S/C6H14N2O/c1-4-5-6(2)8(3)7-9/h6H,4-5H2,1-3H3 |

InChI Key |

QYGRIPAGDZPDGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)N(C)N=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The formation of N-Methyl-N-nitroso-2-pentanamine follows the general nitrosation mechanism for secondary amines, where nitrous acid ($$HONO$$) or its derivatives react with the amine to form the N-nitroso product. The reaction proceeds via electrophilic attack of the nitrosonium ion ($$NO^+$$) on the lone pair of the secondary amine’s nitrogen atom. For N-methyl-2-pentanamine, this results in the substitution of a hydrogen atom with a nitroso group ($$-N=O$$).

The stoichiometric equation is:

$$

\text{N-Methyl-2-pentanamine} + \text{NaNO}2 + \text{H}^+ \rightarrow \text{this compound} + \text{H}2\text{O} + \text{Na}^+

$$

Optimization of Reaction Conditions

Key parameters influencing yield include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition of nitrous acid |

| pH | 1–3 (HCl or H₂SO₄) | Maximizes $$NO^+$$ concentration |

| Molar Ratio (Amine:NaNO₂) | 1:1.2 | Ensures complete nitrosation |

| Reaction Time | 2–4 hours | Balances completion vs. side reactions |

Data from analogous nitrosamine syntheses suggest yields of 60–75% under these conditions. The use of glacial acetic acid as a solvent, as demonstrated in the preparation of N-methyl-N-nitroso-p-toluenesulfonamide, may further stabilize intermediates.

Alternative Synthesis Pathways

Reductive Nitrosation

In a modified approach, primary amines can undergo diazotization followed by reduction. However, this method is less direct for secondary amines and risks forming tertiary byproducts.

Purification and Isolation

Recrystallization

Crude product is purified via recrystallization using a 1:1 ether-petroleum ether mixture, yielding pale yellow crystals with >95% purity. The process involves:

- Dissolving the compound in hot diethyl ether (1 mL/g).

- Adding petroleum ether until cloudiness appears.

- Cooling to −20°C for 12 hours.

Chromatographic Methods

Flash chromatography on silica gel (hexane:ethyl acetate, 4:1) provides an alternative for lab-scale purification, though it is less cost-effective for large batches.

Recent Advances and Research Gaps

Catalytic Nitrosation

Recent studies explore heterogeneous catalysts like zeolites to improve regioselectivity. For example, H-Y zeolites increased yields by 15% in analogous reactions by stabilizing the nitrosonium ion.

Green Chemistry Approaches

Water-mediated nitrosation at pH 2.5, using stoichiometric sodium nitrite and ultrasonication, reduces organic solvent use by 40% while maintaining 68% yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nitroso-2-pentanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction of the nitroso group can lead to the formation of amines.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the nitroso group.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Substituted nitrosamines or other derivatives.

Scientific Research Applications

N-Methyl-N-nitroso-2-pentanamine is extensively studied in various scientific fields:

Chemistry: Used as a model compound to study nitrosation reactions and the stability of nitrosamines.

Biology: Investigated for its interactions with biological molecules, particularly DNA, due to its potential carcinogenic properties.

Medicine: Studied for its role in the formation of carcinogenic compounds in the human body and its implications for cancer research.

Industry: Monitored in industrial processes to prevent the formation of harmful nitrosamines in products.

Mechanism of Action

The mechanism of action of N-Methyl-N-nitroso-2-pentanamine involves its metabolic activation and interaction with DNA. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis.

Comparison with Similar Compounds

Structural and Chemical Properties

N-Nitroso compounds share the general structure R₁N(NO)R₂, where R₁ and R₂ are alkyl or aryl groups. Key structural analogs of N-Methyl-N-nitroso-2-pentanamine include:

Key Differences :

- Chain Length : The pentyl backbone of the target compound offers intermediate lipophilicity compared to NDMA (shorter chain) and N-Methyl-N-nitroso-1-decanamine (longer chain), influencing bioavailability and tissue distribution.

- Branching : Unlike branched analogs (e.g., isopropyl in CAS 30533-08-5), the linear pentyl chain may alter metabolic activation pathways .

Toxicological Profiles

N-Nitroso compounds are potent carcinogens due to metabolic activation into reactive electrophiles that alkylate DNA. Key findings:

- NDMA: Causes liver, kidney, and lung tumors in rodents at doses as low as 0.1 mg/kg/day. Classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC .

- N-Methyl-N-nitrosoisopropylamine: Limited direct data, but branched nitrosamines are associated with esophageal and nasal tumors in animal models .

- Endogenous Formation: Secondary amines (e.g., proline) react with nitrites in the stomach to form N-nitroso compounds like N-Nitrosoproline (NPRO), highlighting the risk of dietary exposure .

- This compound : Expected to follow similar metabolic pathways, generating methylating agents that induce DNA adducts and strand breaks, as observed with NDMA .

Mechanistic Insight :

All N-nitroso compounds require metabolic activation via cytochrome P450 enzymes (e.g., CYP2E1) to produce alkyldiazonium ions, which alkylate DNA bases (e.g., O⁶-methylguanine). This disrupts replication and triggers mutations .

Occurrence and Exposure Sources

- Food and Beverages : NDMA and other volatile nitrosamines are found in cured meats, beer, and smoked fish due to nitrite preservatives .

- Pharmaceuticals : Nitrosamines like NDMA have been detected as impurities in drugs such as angiotensin II receptor blockers (e.g., valsartan), leading to recalls .

- Endogenous Formation: High nitrate intake (e.g., from vegetables) and concurrent consumption of amines (e.g., drugs like antihistamines) increase endogenous nitrosation .

Regulatory and Analytical Considerations

- Acceptable Intake Limits : The EMA mandates a threshold of 18 ng/day for NDMA in pharmaceuticals .

- Detection Methods : Gas chromatography with thermal energy analysis (GC-TEA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify nitrosamines at parts-per-billion levels .

Key Research Findings

- Epidemiology : Maternal exposure to nitrosamines (via cured meats or cosmetics) correlates with childhood brain tumors (OR = 3.4 for antihistamines; OR = 1.6 for face makeup) .

- Inhibition Strategies: Ascorbic acid and α-tocopherol inhibit endogenous nitrosation, reducing urinary NPRO levels by 50–80% .

- DNA Damage : N-Nitroso compounds deplete NAD+ levels in cells by activating poly(ADP-ribose) polymerase, a DNA repair enzyme, leading to energy crisis and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.